(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate
Overview
Description
(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate typically involves the protection of the hydroxyl group of (S)-3-hydroxy-2-(benzyloxy)propanoic acid with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the carbamate linkage. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those with chiral centers.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
- tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate
Uniqueness
(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate is unique due to its specific chiral configuration and the presence of both benzyloxy and tert-butoxycarbonyl groups. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of enantiomerically pure compounds .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUMPFHICOKGEB-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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